molecular formula C25H25N3O2S2 B2981565 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260988-80-4

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2981565
CAS No.: 1260988-80-4
M. Wt: 463.61
InChI Key: WEZYHXAVAUYDJF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring, a sulfanyl linker at position 2 connected to an acetamide moiety, and a 3-isopropylphenyl substituent on the acetamide nitrogen. Its molecular formula is C₂₅H₂₃N₃O₂S₂, with a molecular weight of 469.6 g/mol (estimated). Its structural complexity arises from the interplay of electron-donating (methyl) and bulky (isopropyl) substituents, which may influence solubility, stability, and target binding .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15(2)18-6-5-7-19(13-18)26-22(29)14-32-25-27-21-8-9-31-23(21)24(30)28(25)20-11-16(3)10-17(4)12-20/h5-13,15H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYHXAVAUYDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a thienyl group, a pyrimidinyl group, and an acetamide moiety. The molecular formula is C23H28N4O2SC_{23}H_{28}N_4O_2S with a molecular weight of 510.7 g/mol. Its IUPAC name is N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, a study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the potential of thieno-pyrimidine derivatives in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Specifically:

  • Enzyme Inhibition : The thienyl and pyrimidinyl groups can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors that play critical roles in cell signaling pathways pertinent to tumor growth.

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids showed that similar thieno-pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating promising potency .
  • Fungicidal Activity : Another relevant study explored the fungicidal properties of pyrimidine compounds, suggesting that derivatives like this one could be effective against phytopathogenic fungi .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameStructure FeaturesBiological ActivityReference
Compound AThienyl + PyrimidinylAnticancer
Compound BPyrimidine DerivativeFungicidal
Compound CSimilar Thienyl StructureAntimicrobial

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Acetamide Substituents : The 3-isopropylphenyl group in the target compound may improve lipophilicity compared to methoxy or dichlorophenyl substituents, affecting membrane permeability .

NMR and IR Spectroscopy

  • ¹H-NMR : For the dichlorophenyl analog (), NH protons resonate at δ 12.50 and 10.10 ppm, while the methyl group appears at δ 2.19 ppm. The target compound’s 3-isopropylphenyl group would show distinct splitting patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ and δ 2.8–3.0 ppm for CH) .
  • IR : The target compound’s carbonyl (C=O) and sulfanyl (C-S) stretches are expected near 1660–1670 cm⁻¹ and 650–700 cm⁻¹, respectively, consistent with analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for this compound?

  • Synthesis : A common approach involves coupling a thieno[3,2-d]pyrimidinone core with substituted acetamide derivatives via sulfanyl linkage. For example, analogous compounds are synthesized using nucleophilic substitution reactions under reflux conditions (e.g., DMF, 80°C), achieving yields up to 80% .
  • Characterization :

TechniqueKey DataReference
1H NMR (DMSO-d6)δ 12.50 (NH), 10.10 (NHCO), 7.82 (aryl-H), 4.12 (SCH2), 2.19 (CH3)
Mass Spectrometry m/z 344.21 [M+H]+
Elemental Analysis C: 45.29%, N: 12.23%, S: 9.30% (matches theoretical values)

Q. How is the purity and structural integrity validated during synthesis?

  • HPLC/LC-MS : Used to confirm purity (>95%) and detect byproducts.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., bond angles, packing motifs) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Key Parameters : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Methodology :

  • Use fractional factorial designs to screen variables.
  • Apply response surface methodology (RSM) to identify optimal conditions (e.g., maximizing yield while minimizing side reactions) .
    • Example : A 2^3 factorial design reduced the number of experiments by 40% while resolving solvent-catalyst interactions .

Q. How to resolve contradictions between computational SAR predictions and experimental bioactivity data?

  • Steps :

Re-validate Computational Models : Re-run DFT or molecular docking simulations with adjusted parameters (e.g., solvation effects, protonation states) .

Experimental Cross-Check : Perform dose-response assays (e.g., IC50 determination) under controlled conditions to confirm activity .

Feedback Loop : Integrate experimental data into computational workflows to refine predictive algorithms .

  • Case Study : Discrepancies in predicted vs. observed binding affinities were resolved by incorporating entropy-enthalpy compensation effects in simulations .

Q. What computational strategies model the compound’s reactivity in catalytic systems?

  • Quantum Chemical Calculations :

  • Use Gaussian or ORCA to map reaction pathways (e.g., transition-state energy barriers).
  • Analyze Fukui indices to predict nucleophilic/electrophilic sites .
    • Machine Learning (ML) :
  • Train models on existing reaction datasets to predict optimal catalysts or solvents.
  • Tools like COMSOL Multiphysics enable multi-scale simulations (e.g., coupling reaction kinetics with mass transfer) .

Data Contradiction Analysis

Q. How to address inconsistent spectroscopic data across studies?

  • Root Causes : Solvent polarity, temperature, or instrument calibration differences.
  • Resolution :

  • Standardize experimental protocols (e.g., NMR referenced to TMS in DMSO-d6 at 25°C).
  • Compare with crystallographic data to validate peak assignments .
    • Example : A 0.2 ppm shift in NH peaks was traced to trace moisture in DMSO, resolved by rigorous drying .

Methodological Resources

  • Training : Enroll in courses like Practical Training in Chemical Biology Methods & Experimental Design for advanced DOE and analytics .
  • Software : Leverage COMSOL Multiphysics for reaction engineering simulations and ICReDD’s quantum chemistry tools for pathway optimization .

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